N-Nitrosopropranolol

Descripción general

Descripción

N-Nitrosopropranolol is a nitrosamine impurity that can form in propranolol, a widely used beta-blocker medication. Nitrosamines are a class of compounds known for their potential carcinogenicity. This compound is of particular concern due to its higher carcinogenic potency compared to other nitrosamines, such as N-nitrosodimethylamine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Nitrosopropranolol is typically synthesized through the nitrosation of propranolol. This reaction involves the interaction of propranolol with nitrosating agents such as sodium nitrite in an acidic medium, often hydrochloric acid . The reaction conditions must be carefully controlled to prevent the formation of excessive amounts of the nitrosamine impurity.

Industrial Production Methods

In industrial settings, the production of this compound is generally avoided due to its carcinogenic nature. its formation can occur as an impurity during the manufacturing or storage of propranolol. Therefore, stringent quality control measures are implemented to monitor and minimize the presence of this compound in propranolol drug products .

Análisis De Reacciones Químicas

Types of Reactions

N-Nitrosopropranolol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more reactive and potentially harmful species.

Reduction: This reaction can break down the nitrosamine into less harmful compounds.

Substitution: This reaction can replace the nitroso group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

Aplicaciones Científicas De Investigación

Mutagenicity and Genotoxicity Studies

N-Nitrosopropranolol has been extensively studied for its mutagenic effects. Research indicates that it is genotoxic across various bacterial and mammalian systems. In a systematic examination using modified Ames tests, this compound induced concentration-dependent mutations in tester strains TA1535, TA100, and TA98. Additionally, it was shown to induce micronuclei and gene mutations in human lymphoblastoid cells when bio-transformed with hamster liver S9 fractions .

Table 1: Summary of Genotoxicity Findings

| Test System | Result | Reference |

|---|---|---|

| Ames Test (TA1535) | Positive | |

| Ames Test (TA100) | Positive | |

| Ames Test (TA98) | Positive | |

| Human TK6 Cells | Induced micronuclei |

Analytical Chemistry Applications

The detection and quantification of this compound in pharmaceutical formulations are critical for ensuring drug safety. Advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) have been developed to detect trace levels of this compound effectively. These methods have demonstrated high sensitivity and reproducibility, achieving limits of quantification as low as 0.01 ng/mL .

Table 2: Quantification Performance Metrics

| Sample Type | Concentration (ng/mL) | Recovery (%) |

|---|---|---|

| Placebo | 0.01 | Not Detected |

| API | 0.01 | 106 |

| Drug Product | 1 | 92.9 |

Pharmacological Implications

Despite its risks, this compound's mutagenic properties have prompted investigations into its potential therapeutic applications. Some studies suggest that understanding the mechanisms of its action could lead to insights into drug design and discovery against certain diseases.

Case Study 1: Mutagenicity Evaluation

A study conducted on the mutagenicity of this compound revealed that it could induce mutations in bacterial systems under specific conditions. The findings indicated that the hamster liver S9 fraction was particularly effective in bio-transforming the compound into a reactive form that caused DNA damage .

Case Study 2: Quantitative Analysis in Drug Formulations

A comprehensive analysis using UPLC-MS/MS showed that this compound was present at concerning levels in several propranolol formulations. This raised alarms about the safety of these products due to the compound's carcinogenic potential, which is reported to be approximately 16 times greater than that of N-Nitrosodimethylamine .

Mecanismo De Acción

The carcinogenicity of N-Nitrosopropranolol is attributed to its ability to form reactive intermediates, such as alkyl diazonium ions, through metabolic activation. These intermediates can interact with DNA, leading to mutations and potentially cancer . The primary molecular targets are the nucleophilic sites in DNA, which can result in the formation of DNA adducts and subsequent genetic damage .

Comparación Con Compuestos Similares

Similar Compounds

N-Nitrosodimethylamine: A well-known nitrosamine with lower carcinogenic potency compared to N-Nitrosopropranolol.

N-Nitrosodiethylamine: Another nitrosamine with similar carcinogenic properties.

N-Nitrosopyrrolidine: A nitrosamine found in various food products and tobacco smoke.

Uniqueness

This compound is unique due to its formation specifically from propranolol, a widely used beta-blocker. Its higher carcinogenic potency compared to other nitrosamines makes it a significant concern in the pharmaceutical industry .

Actividad Biológica

N-Nitrosopropranolol (NNP) is a nitrosamine derivative of the widely used beta-blocker propranolol, which has raised significant concerns regarding its mutagenic and genotoxic potential. This article delves into the biological activity of NNP, summarizing key findings from various studies, including mutagenicity, genotoxicity, and potential carcinogenic effects.

Overview of this compound

This compound is formed when propranolol reacts with nitrites under acidic conditions, such as those found in the stomach. This reaction can lead to the formation of NNP in pharmaceutical formulations, raising safety concerns due to its potential biological effects.

Mutagenicity Studies

Mutagenicity refers to the ability of a substance to cause mutations in DNA. The assessment of NNP's mutagenic properties has produced mixed results:

- Ames Test Results : Initial studies indicated that NNP was negative in the standard Ames test; however, subsequent modifications revealed that it induced concentration-dependent mutations in bacterial strains TA1535, TA100, and TA98 .

- In Vivo Studies : In vivo micronucleus assays demonstrated a slight increase in micronucleated cells in the liver of rats exposed to NNP, indicating potential clastogenic effects .

Genotoxicity Findings

Genotoxicity encompasses the ability of a substance to damage genetic information within a cell. Several studies have highlighted the genotoxic potential of NNP:

- Human Cell Studies : NNP was shown to induce micronuclei and gene mutations in human lymphoblastoid TK6 cells when exposed to hamster liver S9 extract, which enhances metabolic activation .

- DNA Damage : Concentration-dependent DNA strand breakage was observed in both 2D and 3D cultures of human HepaRG cells, underscoring its genotoxic effects .

The metabolic activation of NNP involves cytochrome P450 enzymes. Research identified CYP2C19 as the most active enzyme responsible for converting NNP into its genotoxic form . This metabolic pathway is crucial for understanding how NNP exerts its biological effects.

Case Studies and Research Findings

Several notable studies have contributed to our understanding of NNP's biological activity:

- Robbiano et al. (1991) : This study demonstrated that subtoxic concentrations of NNP induced DNA fragmentation and unscheduled DNA synthesis in rat and human hepatocytes, reinforcing concerns about its carcinogenic potential .

- Brambilla et al. (2023) : Investigating nitrosation under simulated gastric conditions revealed that higher yields of NNP were produced at lower pH levels, suggesting that gastric acidity may enhance its formation during drug administration .

- Quantification Studies : Recent analytical methods have successfully quantified NNP levels in pharmaceutical products, emphasizing the need for stringent control measures due to its high carcinogenic potency compared to other nitrosamines .

Summary Table of Biological Activity

| Study | Methodology | Key Findings |

|---|---|---|

| Robbiano et al. (1991) | In vitro assays on hepatocytes | Induced DNA fragmentation at subtoxic levels |

| Brambilla et al. (2023) | Simulated gastric conditions | Higher yield of NNP at lower pH |

| Current study (2023) | Ames test modifications | Induced mutations in bacterial strains |

Propiedades

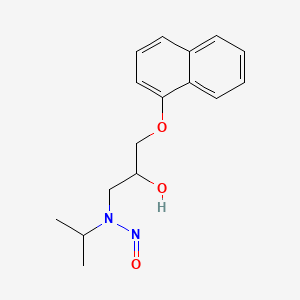

IUPAC Name |

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYRHXNLIUKPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004684 | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84418-35-9 | |

| Record name | N-Nitrosopropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84418-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084418359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.